![molecular formula C8H19NO4 B2841127 1-Amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol CAS No. 875230-67-4](/img/structure/B2841127.png)
1-Amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol
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Overview
Description
“1-Amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol” is an organic compound with the CAS Number: 875230-67-4 . It has a molecular weight of 193.24 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-Amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol” is 1S/C8H19NO4/c1-11-2-3-12-4-5-13-7-8(10)6-9/h8,10H,2-7,9H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a refractive index of n/D 1.441 . The density of the compound is 0.987 g/mL .Scientific Research Applications
- Application : It plays a crucial role in the synthesis of ADCs, which are innovative cancer therapies. ADCs combine monoclonal antibodies with cytotoxic drugs, specifically targeting cancer cells while minimizing damage to healthy tissues .
- Application : PROTACs are emerging therapeutics that induce targeted protein degradation. This linker contributes to PROTAC synthesis, enabling selective protein removal within cells .
- Application : Researchers use Amino-PEG3-C2-acid as a building block in organic synthesis. Its unique structure allows for versatile modifications and functionalizations, making it valuable in designing novel molecules .
- Application : Amino-PEG3-C2-acid’s hydrophilic nature and biocompatibility make it suitable for drug delivery. It can enhance solubility, stability, and circulation time of therapeutic agents .
- Application : Scientists utilize Amino-PEG3-C2-acid to modify surfaces, such as nanoparticles or medical implants. The PEG moiety reduces protein adsorption, preventing immune responses and improving biocompatibility .
- Application : Amino-PEG3-C2-acid contributes to the design of functional polymers. Its amino group allows for covalent attachment to other molecules, enabling the creation of tailored macromolecular structures .
Antibody-Drug Conjugates (ADCs)
ProTACs (PROteolysis TArgeting Chimeras)
Organic Synthesis
Drug Delivery Systems
Surface Modification and Biomaterials
Polymer Chemistry
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Mechanism of Action
Target of Action
It’s known that this compound is used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) .
Mode of Action
Instead, it enables the selective delivery of the active drug to the desired cells (in the case of ADCs) or the targeted degradation of specific proteins (in the case of PROTACs) .
Biochemical Pathways
The adcs or protacs it helps to form can have significant impacts on various biochemical pathways, depending on the specific active drug or target protein involved .
Pharmacokinetics
The ADME properties of the resulting ADCs or PROTACs would depend on the specific structures and properties of the active drug, the targeting antibody or ligand, and the linker itself .
Result of Action
The molecular and cellular effects of 1-Amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol are primarily determined by the active drug in the ADC or the target protein in the PROTAC .
Action Environment
The action, efficacy, and stability of 1-Amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol, as part of an ADC or PROTAC, can be influenced by various environmental factors. These may include the physiological conditions in the body (such as pH and temperature), the presence of specific enzymes or transporters, and the characteristics of the target cells or tissues .
properties
IUPAC Name |
1-amino-3-[2-(2-methoxyethoxy)ethoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4/c1-11-2-3-12-4-5-13-7-8(10)6-9/h8,10H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRPESPLEZFBKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
875230-67-4 |
Source
|
Record name | 1-amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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